molecular formula C6H12F3N B3056029 1,1,1-Trifluorohexan-2-amine CAS No. 684-73-1

1,1,1-Trifluorohexan-2-amine

Cat. No.: B3056029
CAS No.: 684-73-1
M. Wt: 155.16
InChI Key: XRRYXZXWFBPGEJ-UHFFFAOYSA-N
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Description

1,1,1-Trifluorohexan-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexyl chain with an amine functional group at the second position. This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorohexan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1,1,1-trifluoro-2-iodohexane with ammonia or an amine source under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. The use of anion exchange resins and other advanced techniques can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluorohexan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acid chlorides are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluorohexanone derivatives, while reduction can produce simpler amines .

Scientific Research Applications

1,1,1-Trifluorohexan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving amines.

    Medicine: Research into its potential therapeutic applications includes exploring its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism by which 1,1,1-trifluorohexan-2-amine exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

  • 1,1,1-Trifluoropropan-2-amine
  • 1,1,1-Trifluorobutan-2-amine
  • 1,1,1-Trifluoropentan-2-amine

Comparison: Compared to its shorter-chain analogs, 1,1,1-trifluorohexan-2-amine has a longer carbon chain, which can affect its physical properties such as boiling point and solubility. The presence of the trifluoromethyl group in all these compounds imparts similar chemical reactivity, but the hexyl chain in this compound provides additional steric effects that can influence its interactions with other molecules .

Properties

IUPAC Name

1,1,1-trifluorohexan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N/c1-2-3-4-5(10)6(7,8)9/h5H,2-4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRYXZXWFBPGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679328
Record name 1,1,1-Trifluorohexan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684-73-1
Record name 1,1,1-Trifluorohexan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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